REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH:14]([CH3:16])[CH3:15])[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[K+]>O1CCCC1>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH:14]([CH3:16])[CH3:15])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1OC(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 16 h, at which time it
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (500 mL)
|
Type
|
WASH
|
Details
|
washed with ether (2×500 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride (1 L)
|
Type
|
FILTRATION
|
Details
|
The mostly homogeneous mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a minimal volume of methylene chloride
|
Type
|
CUSTOM
|
Details
|
Collection of the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=CC1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |